Imidazo[1,2-A]pyridin-8-ylboronic acid Imidazo[1,2-A]pyridin-8-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15778167
InChI: InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H
SMILES:
Molecular Formula: C7H7BN2O2
Molecular Weight: 161.96 g/mol

Imidazo[1,2-A]pyridin-8-ylboronic acid

CAS No.:

Cat. No.: VC15778167

Molecular Formula: C7H7BN2O2

Molecular Weight: 161.96 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-A]pyridin-8-ylboronic acid -

Specification

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
IUPAC Name imidazo[1,2-a]pyridin-8-ylboronic acid
Standard InChI InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H
Standard InChI Key FBWJOINFQOZYAC-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=CN2C1=NC=C2)(O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Imidazo[1,2-A]pyridin-8-ylboronic acid features a boronic acid (-B(OH)₂) group at the 8-position of the imidazo[1,2-a]pyridine scaffold. Key structural attributes include:

  • IUPAC Name: imidazo[1,2-a]pyridin-8-ylboronic acid .

  • SMILES: B(C1=CC=CN2C1=NC=C2)(O)O .

  • InChI Key: FBWJOINFQOZYAC-UHFFFAOYSA-N .

The planar fused-ring system facilitates π-π stacking interactions, while the boronic acid group enables covalent bonding with diols and hydroxyl-rich biomolecules, enhancing its utility in bioconjugation and sensor development .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight161.96 g/molPubChem
XLogP30.8 (Predicted)PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
Topological Polar SA72.4 ŲPubChem

Synthesis and Functionalization

Synthetic Routes

The synthesis of imidazo[1,2-A]pyridin-8-ylboronic acid typically involves:

  • Cyclocondensation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core .

  • Borylation: Palladium-catalyzed Miyaura borylation introduces the boronic acid group at the 8-position using bis(pinacolato)diboron (B₂pin₂) or pinacol borane .

A representative protocol from ChemComm (2015) utilizes iodine as a catalyst for oxidative coupling, achieving yields up to 85% under mild conditions . Recent advances employ mechanochemical grinding or microwave irradiation to reduce reaction times to <1 hour .

Table 2: Optimization of Synthesis Conditions

MethodCatalystSolventYield (%)Reference
Oxidative CouplingI₂EtOH78
Suzuki-Miyaura BorylationPd(dppf)Cl₂DMF92
Microwave-AssistedNoneH₂O88

Applications in Drug Discovery

Anticancer Agents

Imidazo[1,2-A]pyridin-8-ylboronic acid derivatives inhibit kinases such as FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication), a target in acute myeloid leukemia. Compound 5o (IC₅₀ = 12 nM) demonstrates efficacy against resistant mutants (D835Y, F691L) by forming hydrogen bonds with Cys694 and Glu692 in the ATP-binding pocket .

Antiviral Activity

Schiff base derivatives exhibit SARS-CoV-2 entry inhibition by binding to the ACE2 receptor (ΔG = -9.1 kcal/mol) and spike protein (ΔG = -7.3 kcal/mol), outperforming cannabidiolic acid (CBDA, ΔG = -5.7 kcal/mol) .

Table 3: Biological Activities of Key Derivatives

CompoundTargetIC₅₀/EC₅₀Mechanism
5oFLT3-ITD D835Y15 nMATP-competitive inhibition
9aSARS-CoV-22.1 μMSpike-ACE2 disruption

Material Science and Sensing

The boronic acid moiety enables applications in:

  • Glucose Sensing: Reversible binding to diols facilitates non-enzymatic glucose detection in physiological fluids .

  • Luminescent Materials: ESIPT (excited-state intramolecular proton transfer) derivatives emit blue-green light (λₑₘ = 450–550 nm) with large Stokes shifts (>10,000 cm⁻¹), suitable for OLEDs .

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